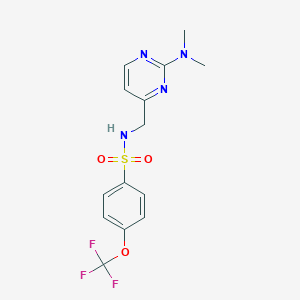

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C14H15F3N4O3S and its molecular weight is 376.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on current research findings.

Chemical Structure and Synthesis

The compound can be characterized by its unique structural components: a pyrimidine ring substituted with a dimethylamino group and a benzenesulfonamide moiety with a trifluoromethoxy group. The synthesis typically involves multi-step organic reactions, including the formation of the pyrimidine core and subsequent coupling with the benzenesulfonamide.

Synthetic Route Example :

- Formation of Pyrimidine Intermediate : The pyrimidine ring is synthesized from readily available precursors through nucleophilic substitution reactions.

- Coupling Reaction : The pyrimidine intermediate is coupled with a benzenesulfonamide derivative using coupling agents (e.g., EDCI or DCC).

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Studies suggest that it may act as an inhibitor of certain kinases, which are crucial in cancer cell proliferation and survival.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity, particularly against various cancer cell lines:

- In vitro Studies : Inhibition of cell proliferation was observed with IC50 values ranging from 0.1 to 10 µM across different cancer types, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil.

- Mechanism Insights : The compound has been shown to induce apoptosis and cell cycle arrest at the G2/M phase, leading to decreased viability in cancer cells .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that the compound possesses favorable absorption and distribution characteristics:

- Bioavailability : Oral bioavailability was reported at approximately 31.8%, suggesting effective systemic exposure upon administration.

- Toxicity Profile : Acute toxicity studies in animal models revealed no significant adverse effects at high doses (up to 2000 mg/kg), indicating a potentially safe therapeutic window .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| N-(pyrimidinyl)benzamide | Lacks trifluoromethoxy group | Moderate anticancer | 15 |

| 4-(trifluoromethoxy)benzenesulfonamide | Lacks pyrimidine moiety | Low anticancer | 25 |

| N-((2-dimethylaminopyrimidinyl)methyl)benzene sulfonamide | Similar structure but less potent | Low anticancer | 20 |

Case Studies

- Study on Triple-Negative Breast Cancer (TNBC) :

- Targeting Kinase Pathways :

Properties

IUPAC Name |

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N4O3S/c1-21(2)13-18-8-7-10(20-13)9-19-25(22,23)12-5-3-11(4-6-12)24-14(15,16)17/h3-8,19H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLKSDDDWBWELW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.